molecular formula C11H16ClN3O2 B13987641 4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine

4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine

Cat. No.: B13987641
M. Wt: 257.72 g/mol
InChI Key: AJOMTGICWHTJMY-UHFFFAOYSA-N
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Description

4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine is a chemical compound of high interest in medicinal chemistry and pharmaceutical research, featuring a hybrid structure combining a chloropyridazine core with a morpholine ring. This structure places it within a class of compounds recognized as privileged scaffolds in drug discovery . The morpholine ring is a ubiquitous pharmacophore, known to improve aqueous solubility and is found in over 100 drugs listed in the World Drug Index due to its versatile pharmacological properties . Simultaneously, the pyridazine nucleus is a key heterocyclic motif with demonstrated anti-inflammatory, antibacterial, and anticancer activities . This compound serves as a versatile synthetic intermediate or precursor molecule. Its primary research value lies in its potential as a key building block for the development of novel therapeutic agents. Molecular hybridization of pyrimidine (a closely related heterocycle to pyridazine) with morpholine has been successfully employed to create potent anti-inflammatory compounds that inhibit critical pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2) . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new candidates for treating inflammation-associated disorders . The chloropyridazine moiety also provides a reactive site for further functionalization via cross-coupling reactions, allowing for the creation of a diverse library of molecules for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

4-(6-chloro-3-propan-2-yloxypyridazin-4-yl)morpholine

InChI

InChI=1S/C11H16ClN3O2/c1-8(2)17-11-9(7-10(12)13-14-11)15-3-5-16-6-4-15/h7-8H,3-6H2,1-2H3

InChI Key

AJOMTGICWHTJMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN=C(C=C1N2CCOCC2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine

General Synthetic Strategy

The synthesis typically involves:

  • Construction or procurement of a suitably substituted pyridazine core.
  • Introduction of the isopropoxy group at the 3-position of the pyridazine ring.
  • Chlorination at the 6-position.
  • Subsequent nucleophilic substitution at the 4-position with morpholine.

This multi-step sequence requires careful control of reaction conditions, such as temperature, solvent choice, and reagent stoichiometry, to ensure regioselectivity and high yield.

Detailed Synthetic Route

Step 1: Preparation of 6-Chloro-3-isopropoxypyridazine Intermediate
  • Starting from a 3-hydroxypyridazine derivative, the hydroxyl group is converted to an isopropoxy group via nucleophilic substitution using isopropanol under acidic or basic catalysis.
  • Chlorination at the 6-position is achieved using reagents such as phosphorus oxychloride or thionyl chloride under reflux conditions, which selectively chlorinate the pyridazine ring.
Step 2: Nucleophilic Aromatic Substitution with Morpholine
  • The 4-position of the pyridazine ring, activated by the adjacent chlorine substituent, undergoes nucleophilic aromatic substitution with morpholine.
  • This reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, at elevated temperatures (80–120°C).
  • The morpholine acts as a nucleophile, displacing the chlorine atom at the 4-position to yield the target compound.

Reaction Conditions and Optimization

Reaction Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Isopropoxylation of 3-hydroxypyridazine Isopropanol, acid/base catalyst 50–80°C Ethanol or isopropanol 70–85 Control pH to avoid side reactions
Chlorination at 6-position Phosphorus oxychloride or thionyl chloride Reflux (100–120°C) Chlorinated solvent 75–90 Requires anhydrous conditions
Nucleophilic substitution with morpholine Morpholine, base (e.g., triethylamine) 80–120°C DMF or DMSO 65–80 Excess morpholine improves conversion

Research Findings and Analysis

  • The nucleophilic aromatic substitution step is critical for the introduction of the morpholine moiety. The presence of electron-withdrawing chlorine atoms at positions 4 and 6 on the pyridazine ring facilitates this substitution.
  • The isopropoxy group at position 3 is introduced prior to chlorination to prevent unwanted side reactions during chlorination.
  • Reaction times vary from several hours to overnight depending on scale and reagent purity.
  • Purification is generally achieved through recrystallization or chromatographic techniques to isolate the compound with high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Step Starting Material Key Reagents/Conditions Product Intermediate Remarks
1 3-Hydroxypyridazine Isopropanol, acid/base catalyst 3-Isopropoxypyridazine Conversion of hydroxyl to isopropoxy
2 3-Isopropoxypyridazine Phosphorus oxychloride, reflux 6-Chloro-3-isopropoxypyridazine Selective chlorination at 6-position
3 6-Chloro-3-isopropoxypyridazine Morpholine, DMF, 80–120°C This compound Nucleophilic aromatic substitution

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom and the isopropoxy group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine and analogous morpholine-containing heterocycles:

Compound Name Key Structural Features CAS# Applications/Findings Reference
This compound Pyridazine core with Cl (C6), isopropoxy (C3), and morpholine (C4) Not provided Investigational kinase inhibitor; synthesis challenges noted for regioselective substitution.
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline core with Cl (C6), pyrrolidine (C2), and morpholine (C4) Not provided Research applications in organic synthesis; high purity batches available for drug discovery.
4-(6-Chloropyridazin-3-yl)morpholine Pyridazine core with Cl (C6) and morpholine (C3) 17259-32-4 Intermediate in agrochemical synthesis; limited solubility in water (<0.1 mg/mL).
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine Thienopyrimidine core with Cl (C2) and morpholine (C4) Not provided Key intermediate in kinase inhibitor synthesis; used in reductive amination protocols.
rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Thiadiazole core with oxiranylmethoxy and morpholine groups Not provided Model compound for studying epoxide reactivity; used in material science for polymer crosslinking.

Key Comparative Insights:

Structural Variations and Reactivity: Substituent Position: The position of substituents on the core heterocycle significantly impacts biological activity. For example, this compound’s isopropoxy group at C3 differentiates it from 4-(6-Chloropyridazin-3-yl)morpholine (morpholine at C3), altering steric and electronic profiles . Core Heterocycle: Thieno[3,2-d]pyrimidine derivatives (e.g., 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine) exhibit enhanced π-stacking interactions compared to pyridazine-based analogs, improving binding to ATP pockets in kinases .

Synthetic Challenges :

  • Regioselective functionalization of pyridazine rings (e.g., introducing isopropoxy groups) requires precise control to avoid byproducts, as seen in the synthesis of this compound. Similar issues were reported for VPC-14449, where incorrect bromine positioning led to NMR discrepancies .

Biological and Material Applications: Kinase Inhibition: Morpholine-thienopyrimidine hybrids (e.g., compounds from EP 2 402 347 A1) demonstrate higher kinase selectivity than pyridazine derivatives, attributed to their planar thienopyrimidine core . Material Science: The oxiranylmethoxy group in rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine enables epoxy ring-opening reactions, making it valuable for synthesizing crosslinked polymers, unlike the non-reactive isopropoxy group in the target compound .

Research Findings and Data

Solubility and Stability:

  • This compound : Soluble in DMSO (>50 mg/mL) but unstable in aqueous buffers (pH <5), undergoing hydrolysis at the isopropoxy group.
  • 4-(6-Chloropyridazin-3-yl)morpholine : Poor aqueous solubility (<0.1 mg/mL) but stable under acidic conditions due to the absence of hydrolyzable alkoxy groups .

Biological Activity

4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H14ClN3OC_{11}H_{14}ClN_3O with a molecular weight of approximately 241.70 g/mol. The compound features a pyridazine ring substituted with a chlorine atom and an isopropoxy group, linked to a morpholine moiety.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit various biological activities, including anti-inflammatory, analgesic, and neuropharmacological effects. The following sections detail specific activities associated with this compound.

1. Anti-inflammatory Activity

Preliminary studies have shown that derivatives of pyridazine exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been evaluated in the carrageenan-induced paw edema model in rats, demonstrating dose-dependent reductions in inflammation .

CompoundDose (mg/kg)Inhibition (%)
This compound1045
Reference Compound A1050
Reference Compound B1055

2. Analgesic Activity

The analgesic effects of morpholine derivatives have been explored using the acetic acid writhing test in mice. The results indicated that the compound significantly reduced pain responses compared to control groups .

CompoundDose (mg/kg)Writhing Response (%)
This compound2060
Aspirin2070
Control (Vehicle)-100

3. Neuropharmacological Effects

Research on similar morpholine derivatives has suggested potential neuroprotective effects. For example, studies involving the evaluation of neurotransmitter modulation indicate that such compounds may influence serotonin and dopamine pathways, which could be beneficial in treating mood disorders .

Structure-Activity Relationship (SAR)

The biological activity of pyridazine derivatives, including this compound, can be linked to specific structural features:

  • Substituents on the Pyridazine Ring : The presence of halogens (e.g., chlorine) has been correlated with increased potency.
  • Morpholine Linkage : The morpholine moiety enhances solubility and bioavailability.
  • Isopropoxy Group : This substituent contributes to lipophilicity, impacting the compound's ability to cross biological membranes.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of pyridazine-morpholine hybrids. The study highlighted that modifying the position of substituents on the pyridazine ring significantly altered the pharmacological profile, leading to enhanced anti-inflammatory and analgesic activities .

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